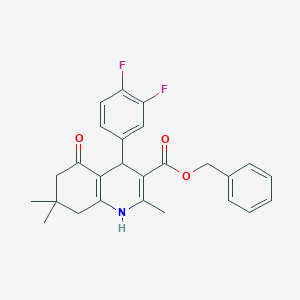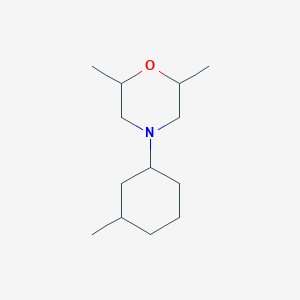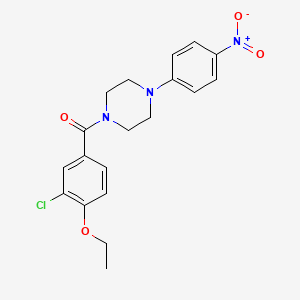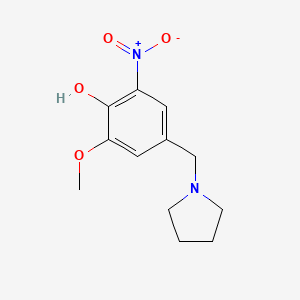![molecular formula C20H11BrClFN2O2 B5230684 2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been studied for its potential scientific applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, it has been shown to selectively bind to cancer cells and inhibit their growth. This compound may work by interfering with cell signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have biochemical and physiological effects on cancer cells. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages for lab experiments. This compound is easy to synthesize and has been shown to have low toxicity in normal cells. It also has potential applications as a fluorescent probe for imaging cells and tissues. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity in vivo.
Orientations Futures
There are several future directions for research on 2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research involves its use as a potential therapeutic agent for cancer. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of research involves its use as a fluorescent probe for imaging cells and tissues. Further studies are needed to optimize its imaging properties and to develop new applications for this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity in vivo.
Méthodes De Synthèse
2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-5-bromo-N-(2-chloro-4-fluorophenyl)benzamide with 2-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-amino-5-bromo-N-(2-chloro-4-fluorophenyl)benzamide with 2-chlorobenzoic acid in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential scientific applications. One area of research involves its use as a fluorescent probe for imaging cells and tissues. This compound has been shown to selectively bind to and label cancer cells, making it a potential tool for cancer diagnosis and treatment. Another area of research involves its use as a potential therapeutic agent for cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClFN2O2/c21-15-4-2-1-3-13(15)19(26)24-12-6-8-18-17(10-12)25-20(27-18)14-7-5-11(23)9-16(14)22/h1-10H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAJSWVYMOUSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)

![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![6-(4-ethyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5230704.png)